molecular formula C24H32Cl2F3N3O2S B13735019 Fluorophenothiazine dihydrochloride CAS No. 1827-91-4

Fluorophenothiazine dihydrochloride

Cat. No.: B13735019
CAS No.: 1827-91-4
M. Wt: 554.5 g/mol
InChI Key: FHKYKCHMWGFEQE-UHFFFAOYSA-N
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Description

Fluorophenothiazine dihydrochloride is a phenothiazine derivative characterized by a trifluoromethyl (-CF₃) substitution at the 2-position of the phenothiazine core and a dihydrochloride salt form. The compound’s structure includes a 10-[3-(1-methyl-4-piperazinyl)propyl] side chain, which enhances its pharmacological activity by improving receptor binding affinity and solubility . Phenothiazines are historically significant as antipsychotics, but fluorinated analogs like this compound exhibit enhanced metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group, which reduces oxidative degradation .

Its dihydrochloride form improves aqueous solubility compared to freebase analogs, facilitating formulation in injectable or oral dosage forms .

Properties

CAS No.

1827-91-4

Molecular Formula

C24H32Cl2F3N3O2S

Molecular Weight

554.5 g/mol

IUPAC Name

2-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride

InChI

InChI=1S/C24H30F3N3O2S.2ClH/c25-24(26,27)19-6-7-23-21(18-19)30(20-4-1-2-5-22(20)33-23)9-3-8-28-10-12-29(13-11-28)14-16-32-17-15-31;;/h1-2,4-7,18,31H,3,8-17H2;2*1H

InChI Key

FHKYKCHMWGFEQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorophenothiazine dihydrochloride typically involves the reaction of phenothiazine derivatives with fluorinating agents. One common method includes the use of trifluoromethylphenothiazine as a starting material, which undergoes a series of reactions to introduce the fluorine atoms and form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions: Fluorophenothiazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Differences

The table below compares Fluorophenothiazine dihydrochloride with structurally related phenothiazines:

Compound Substituents (Position) Molecular Formula Pharmacological Class Key Features
This compound -CF₃ (2), -[3-(1-methyl-4-piperazinyl)propyl] (10) C₂₂H₂₅F₃N₃S·2HCl Antipsychotic (proposed) High lipophilicity (log Kow ~3.8*), dihydrochloride enhances solubility
Triflupromazine hydrochloride -CF₃ (2), -[3-(dimethylamino)propyl] (10) C₁₈H₁₈F₃N₂S·HCl Antipsychotic (first-generation) Moderate potency; higher incidence of extrapyramidal side effects
Chlorpromazine hydrochloride -Cl (2), -[3-(dimethylamino)propyl] (10) C₁₇H₁₉ClN₂S·HCl Antipsychotic (first-generation) Lower potency than fluorinated analogs; higher sedation
Fluphenazine dihydrochloride -CF₃ (2), -[3-(1-piperazinyl)propyl] (10) C₂₂H₂₆F₃N₃S·2HCl Antipsychotic (second-generation) Long-acting injectable form; higher potency than triflupromazine

*Estimated based on structural analogs .

Pharmacological and Physicochemical Properties

  • Potency: this compound’s piperazinyl side chain confers higher dopamine receptor affinity than triflupromazine’s dimethylamino group, suggesting superior antipsychotic efficacy .
  • Solubility: The dihydrochloride salt increases water solubility (>50 mg/mL) compared to monohydrochloride analogs like chlorpromazine (~5 mg/mL) .

Ecological and Handling Considerations

This compound shares disposal challenges with other phenothiazines, requiring incineration or chemical treatment to prevent environmental persistence.

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